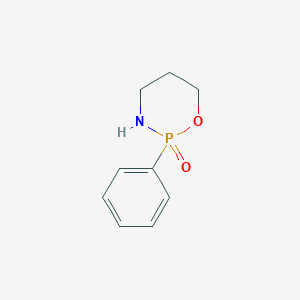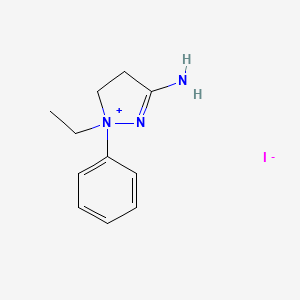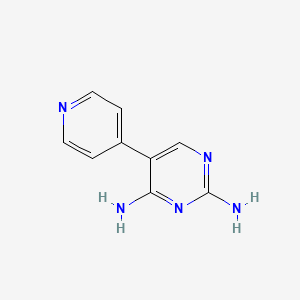![molecular formula C31H46N2O4 B14337039 N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide CAS No. 110011-34-2](/img/structure/B14337039.png)
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a hexyldecanoyl amide linkage. Its molecular formula is C28H41NO4, and it is known for its potential use in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide typically involves a multi-step process. The initial step often includes the preparation of the 2,5-dimethoxyphenylamine, which is then reacted with 4-aminobenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with 2-hexyldecanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- 2-Amino-N-(2,5-dimethoxyphenyl)benzamide
- N-(2,5-Dimethoxyphenyl)hexanamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide is unique due to its specific hexyldecanoyl amide linkage, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and may contribute to its unique biological activities and applications.
Propriétés
| 110011-34-2 | |
Formule moléculaire |
C31H46N2O4 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-4-(2-hexyldecanoylamino)benzamide |
InChI |
InChI=1S/C31H46N2O4/c1-5-7-9-11-12-14-16-24(15-13-10-8-6-2)30(34)32-26-19-17-25(18-20-26)31(35)33-28-23-27(36-3)21-22-29(28)37-4/h17-24H,5-16H2,1-4H3,(H,32,34)(H,33,35) |
Clé InChI |
HNAZMSAELAEXGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)







![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)

